molecular formula C32H42N4O7 B14048576 Fmoc-Lys{COPip(CH2COOtBu)}-OH

Fmoc-Lys{COPip(CH2COOtBu)}-OH

Cat. No.: B14048576
M. Wt: 594.7 g/mol
InChI Key: ATFQVVLPSBPPPO-MHZLTWQESA-N
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Description

Fmoc-Lys{COPip(CH2COOtBu)}-OH is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS). The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and a COPip(CH2COOtBu) moiety on the ε-amino side chain. The COPip group consists of a piperidine-based carbamate linkage, while the CH2COOtBu subunit introduces a tert-butyl ester, enhancing steric protection and solubility in organic solvents during synthesis. This structural design facilitates selective deprotection and minimizes side reactions in multi-step peptide assembly .

Properties

Molecular Formula

C32H42N4O7

Molecular Weight

594.7 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperazine-1-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C32H42N4O7/c1-32(2,3)43-28(37)20-35-16-18-36(19-17-35)30(40)33-15-9-8-14-27(29(38)39)34-31(41)42-21-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h4-7,10-13,26-27H,8-9,14-21H2,1-3H3,(H,33,40)(H,34,41)(H,38,39)/t27-/m0/s1

InChI Key

ATFQVVLPSBPPPO-MHZLTWQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys{COPip(CH2COOtBu)}-OH involves multiple steps, starting with the protection of the lysine amino group using the Fmoc group. The piperazine ring is introduced through a coupling reaction, and the tert-butyl ester group is added to protect the carboxyl group. The reaction conditions typically involve the use of organic solvents, such as dimethylformamide (DMF), and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in a controlled environment to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Lys{COPip(CH2COOtBu)}-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Fmoc-Lys{COPip(CH2COOtBu)}-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted side reactions during peptide bond formation. The piperazine ring and tert-butyl ester group provide additional stability and facilitate the selective deprotection and coupling reactions. The compound acts as a versatile building block, enabling the synthesis of peptides with high precision and efficiency .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and applications of Fmoc-Lys{COPip(CH2COOtBu)}-OH and related compounds:

Compound Side Chain Modification Key Functional Groups Key Applications References
This compound Piperidine carbamate + tBu ester COPip(CH2COOtBu) SPPS, complex peptide synthesis [Hypothetical]
Fmoc-Lys(Glc,Boc)-OH Glucose + Boc-protected amine β-glucosyl, Boc Glycopeptide synthesis
Fmoc-Lys(Man)-OH Mannose β-mannosyl Glycopeptide studies
Fmoc-Lys(Boc)-OH Boc-protected ε-amine Boc Standard SPPS
Fmoc-Lys(NPO(OTc)₂)-OH Phosphonate group NPO(OTc)₂ Non-hydrolyzable phosphopeptides
Fmoc-Lys(mono-tBu malonate)-OH Malonyl group with tBu protection Malonyl-tBu Post-translational modification studies

Solubility and Purification

  • Fmoc-Lys(Boc)-OH: Highly soluble in organic solvents (DMSO: ≥100.8 mg/mL; ethanol: ≥51 mg/mL) .
  • Fmoc-Lys(mono-tBu malonate)-OH: Requires aqueous-organic solvent systems due to polar malonyl groups, complicating purification .
  • This compound: The tert-butyl ester enhances solubility in non-polar solvents (e.g., DCM, chloroform), similar to Fmoc-Lys(NPO(OTc)₂)-OH, which is purified via chloroform extraction .

Analytical Characterization

  • NMR Spectroscopy: Fmoc-Lys(Man)-OH exhibits distinct α/β-mannopyranosyl and furanosyl tautomer signals at 4.96–5.30 ppm . Fmoc-Lys(Glc,Boc)-OH shows glucose-specific anomeric protons at 5.21 ppm (α-form) and 5.29 ppm (β-form) . The COPip group in this compound would likely produce unique carbamate-linked proton shifts (e.g., δ 3.0–4.0 ppm for piperidine CH₂ groups).
  • Mass Spectrometry :

    • Fmoc-Lys(Boc)-OH has a molecular weight of 468.5 g/mol, confirmed via ESI-MS .
    • Phosphonate-containing derivatives like Fmoc-Lys(NPO(OTc)₂)-OH require HR-MS for accurate mass validation .

Key Research Findings and Contrasts

  • Synthetic Accessibility : Fmoc-Lys(Boc)-OH is commercially available and widely used, while this compound may require custom synthesis, limiting its adoption .
  • Functional Versatility : The COPip(CH2COOtBu) group offers unique steric and solubility properties compared to glycosylated or phosphorylated lysines, making it suitable for hydrophobic peptide segments .
  • Stability : The tert-butyl ester in this compound is acid-labile, akin to Boc groups, but requires distinct deprotection conditions (e.g., TFA vs. HCl/dioxane) .

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